2-Methyl-1-dodecene

Beschreibung

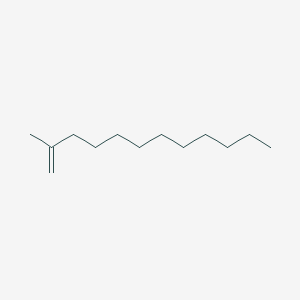

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methyldodec-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26/c1-4-5-6-7-8-9-10-11-12-13(2)3/h2,4-12H2,1,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWRBDKMPAZFCSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40333945 | |

| Record name | 2-methyldodec-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40333945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16435-49-7 | |

| Record name | 2-methyldodec-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40333945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Methyl-1-dodecene structural formula and properties

An In-depth Technical Guide to 2-Methyl-1-dodecene

This technical guide provides a comprehensive overview of the structural formula, properties, synthesis, and analysis of this compound. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Structural Formula and Identification

This compound is an unsaturated hydrocarbon with a branched alkyl chain. Its structure consists of a dodecane backbone with a methyl group at the second carbon position and a double bond at the first position.

Physicochemical and Spectroscopic Properties

The physical and chemical properties of this compound are summarized in the table below. This data is essential for its handling, purification, and characterization.

| Property | Value | Reference |

| Physical State | Liquid | |

| Melting Point | -31 °C | [2] |

| Boiling Point | 231 °C | [2] |

| Density | 0.769 g/mL | [2] |

| Refractive Index | 1.4355 | [2] |

| LogP (Octanol/Water Partition Coefficient) | 6.8 | |

| Water Solubility | Insoluble |

Spectroscopic data is critical for the structural elucidation and purity assessment of this compound. Key spectral features are available from various spectroscopic techniques.[1][4]

Synthesis of this compound via Wittig Reaction

The Wittig reaction is a reliable method for the synthesis of alkenes from aldehydes or ketones. For this compound, the reaction involves the treatment of dodecanal with a methylidene phosphorane. Below is a detailed experimental protocol.

Reaction Scheme

Caption: Synthesis of this compound via the Wittig Reaction.

Experimental Protocol

Materials:

-

Methyltriphenylphosphonium bromide

-

n-Butyllithium (n-BuLi) in hexanes (2.5 M)

-

Anhydrous tetrahydrofuran (THF)

-

Dodecanal

-

Hexane

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, condenser, nitrogen inlet

Procedure:

-

Ylide Preparation:

-

To a flame-dried 250 mL three-necked round-bottom flask under a nitrogen atmosphere, add methyltriphenylphosphonium bromide (1.1 eq).

-

Add anhydrous THF (100 mL) and cool the suspension to 0 °C in an ice bath.

-

Slowly add n-butyllithium (1.1 eq) dropwise via a syringe. The solution will turn a characteristic orange/red color, indicating the formation of the ylide.

-

Stir the mixture at 0 °C for 1 hour.

-

-

Reaction with Aldehyde:

-

Dissolve dodecanal (1.0 eq) in anhydrous THF (20 mL).

-

Add the dodecanal solution dropwise to the ylide suspension at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

-

Work-up and Extraction:

-

Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.

-

Transfer the mixture to a separatory funnel and add hexane.

-

Separate the organic layer, and wash it with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification and Analysis

The crude product is purified by fractional distillation under reduced pressure to obtain pure this compound. The purity and identity of the final product are confirmed by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Purification and Analysis Workflow

References

2-Methyl-1-dodecene CAS number and physical constants

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Methyl-1-dodecene, tailored for researchers, scientists, and professionals in drug development. This document outlines its fundamental characteristics, available experimental data, and relevant analytical methodologies.

Core Chemical Data

This compound is an unsaturated hydrocarbon with the CAS Registry Number 16435-49-7.[1][2][3][4][5] It is characterized by a thirteen-carbon backbone with a double bond originating from the first carbon.

Table 1: Physical and Chemical Constants of this compound

| Property | Value |

| CAS Number | 16435-49-7[1][2][3][4][5] |

| Molecular Formula | C₁₃H₂₆[1][2][3][4] |

| Molecular Weight | 182.35 g/mol [1][2][3][4][5] |

| Melting Point | -31 °C[2] |

| Boiling Point | 231 °C[2] |

| Density | 0.769 g/mL[2] |

| Refractive Index | 1.4355[2] |

Experimental Protocols and Applications

Synthesis and Reactivity

This compound has been utilized as a comonomer in ethylene copolymerization reactions.[6] These reactions are typically catalyzed by organometallic complexes, such as phenoxide-modified half-titanocenes activated by methylaluminoxane (MAO).[6] The incorporation of this compound into the polymer chain is influenced by reaction conditions and the specific catalyst system employed.[6]

A related synthetic procedure involves the transformation of 1-dodecene to 1-dodecyne through a two-step process of bromination followed by dehydrohalogenation.[7] This suggests that this compound could undergo similar halogenation and elimination reactions, which are common for alkenes.

Analytical Methodologies

The characterization and quantification of this compound can be achieved using standard analytical techniques. Spectroscopic data, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, are available for this compound.[8]

For quantitative analysis, chromatographic methods are highly suitable. While specific methods for this compound are not detailed, methodologies for the closely related compound 2-Methyl-1-dodecanol suggest that Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) would be effective.[9] GC-MS is particularly well-suited for volatile and semi-volatile compounds like alkenes.[9]

Visualized Experimental Workflow

The following diagram illustrates a general workflow for the analysis of this compound.

Caption: General analytical workflow for this compound.

Signaling Pathways

It is important to note that as a simple alkene, this compound is not known to be involved in biological signaling pathways in the manner of drugs or signaling molecules. Its primary relevance in a biochemical or pharmaceutical context would be as a synthetic intermediate or a component of a larger molecule.

References

- 1. This compound [webbook.nist.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. This compound CAS#: 16435-49-7 [amp.chemicalbook.com]

- 4. This compound CAS#: 16435-49-7 [m.chemicalbook.com]

- 5. 2-Methyldodec-1-ene | C13H26 | CID 519267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Effect of para‐Substituents in Ethylene Copolymerizations with 1‐Decene, 1‐Dodecene, and with 2‐Methyl‐1‐Pentene Using Phenoxide Modified Half‐Titanocenes‐MAO Catalyst Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. prepchem.com [prepchem.com]

- 8. 2-Methyl-1-decene | C11H22 | CID 518718 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

Spectroscopic Profile of 2-Methyl-1-dodecene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the alkene, 2-Methyl-1-dodecene. The information presented includes Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for data acquisition. This document is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in a research and development setting.

Spectroscopic Data Summary

The following sections and tables summarize the essential spectroscopic data for this compound. It is important to note that where experimental data is not publicly available, predicted data from computational models has been provided and is clearly indicated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Predicted)

Due to the lack of publicly available experimental data, the following ¹H NMR data has been predicted using computational methods. The spectrum is expected to show distinct signals for the vinyl protons, the allylic methyl group, and the long alkyl chain.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.69 | s | 2H | =CH₂ |

| ~1.98 | t | 2H | -CH₂-C= |

| ~1.71 | s | 3H | -C(CH₃)= |

| ~1.26 | m | 16H | -(CH₂)₈- |

| ~0.88 | t | 3H | -CH₃ |

Note: Predicted data generated from computational models. Actual experimental values may vary.

¹³C NMR (Predicted)

Similar to the proton NMR, the following ¹³C NMR data is based on computational predictions. The spectrum is characterized by signals for the sp² hybridized carbons of the double bond and the sp³ hybridized carbons of the alkyl chain.

| Chemical Shift (ppm) | Assignment |

| ~149.8 | =C(CH₃)- |

| ~109.5 | =CH₂ |

| ~38.3 | -CH₂-C= |

| ~31.9 | -CH₂- |

| ~29.6 | -CH₂- |

| ~29.5 | -CH₂- |

| ~29.3 | -CH₂- |

| ~28.1 | -CH₂- |

| ~22.7 | -CH₂- |

| ~22.4 | -C(CH₃)= |

| ~14.1 | -CH₃ |

Note: Predicted data generated from computational models. Actual experimental values may vary.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by absorption bands corresponding to its alkene and alkane functional groups.

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3075 - 3095 | Medium | =C-H Stretch | Alkene |

| 2850 - 2960 | Strong | C-H Stretch | Alkane |

| 1640 - 1650 | Medium | C=C Stretch | Alkene |

| 1450 - 1470 | Medium | C-H Bend (Scissoring) | Alkane |

| 885 - 895 | Strong | =C-H Bend (Out-of-plane) | Alkene (1,1-disubstituted) |

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is available from the NIST WebBook.[1][2] The fragmentation pattern is characteristic of a long-chain alkene.

| m/z | Relative Intensity (%) | Possible Fragment |

| 182 | ~5 | [M]⁺ (Molecular Ion) |

| 57 | 100 | [C₄H₉]⁺ (Base Peak) |

| 43 | ~85 | [C₃H₇]⁺ |

| 71 | ~65 | [C₅H₁₁]⁺ |

| 41 | ~60 | [C₃H₅]⁺ |

| 85 | ~45 | [C₆H₁₃]⁺ |

| 55 | ~40 | [C₄H₇]⁺ |

| 69 | ~35 | [C₅H₉]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a liquid sample such as this compound.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation : Dissolve approximately 5-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). The solution should be filtered through a pipette with a glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.

-

Instrument Setup : Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Data Acquisition :

-

Locking and Shimming : The spectrometer will lock onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through an automated or manual shimming process.

-

¹H NMR : A standard one-pulse experiment is typically used. Key parameters to set include the spectral width, number of scans, and relaxation delay. For quantitative results, a longer relaxation delay is necessary.

-

¹³C NMR : A proton-decoupled experiment is standard to produce a spectrum with singlets for each unique carbon. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans is required compared to ¹H NMR.

-

-

Data Processing : The acquired free induction decay (FID) is Fourier transformed to generate the spectrum. Processing steps include phase correction, baseline correction, and referencing the chemical shifts to an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm). For ¹H NMR, the signals are integrated to determine the relative ratios of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation : For a neat liquid sample, place a small drop of this compound onto the surface of a salt plate (e.g., NaCl or KBr). Place a second salt plate on top to create a thin liquid film.[3] Alternatively, for Attenuated Total Reflectance (ATR) FT-IR, a drop of the liquid is placed directly onto the ATR crystal.[4][5]

-

Instrument Setup : Place the sample holder (with the salt plates or the ATR accessory) into the instrument's sample compartment.

-

Data Acquisition :

-

Background Scan : A background spectrum of the empty instrument (or clean salt plates/ATR crystal) is recorded first.

-

Sample Scan : The sample is then scanned. The instrument software automatically ratios the sample scan against the background scan to produce the final transmittance or absorbance spectrum.[4] Multiple scans are typically averaged to improve the signal-to-noise ratio.

-

-

Data Processing : The resulting spectrum is plotted as percent transmittance or absorbance versus wavenumber (cm⁻¹). The characteristic absorption bands are then identified and assigned to their corresponding molecular vibrations.[6][7][8][9]

Mass Spectrometry (Electron Ionization)

-

Sample Introduction : A small amount of the liquid sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is vaporized in a high vacuum environment.[10]

-

Ionization : In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).[11][12][13] This process ejects an electron from the molecule, forming a positively charged molecular ion ([M]⁺).

-

Fragmentation : The high energy of the molecular ion often causes it to break apart into smaller, charged fragments and neutral radicals.

-

Mass Analysis : The positively charged ions (molecular ion and fragments) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).[10]

-

Detection : An electron multiplier or similar detector records the abundance of ions at each m/z value.

-

Data Processing : The output is a mass spectrum, which is a plot of relative ion abundance versus m/z. The spectrum is analyzed to determine the molecular weight and to deduce the structure from the fragmentation pattern.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: General Workflow for Spectroscopic Analysis of a Chemical Compound.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 6. Characteristic IR Absorptions | OpenOChem Learn [learn.openochem.org]

- 7. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Mass Spectrometry [www2.chemistry.msu.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 13. chromatographyonline.com [chromatographyonline.com]

An In-depth Technical Guide to the Synthesis of 2-Methyl-1-dodecene for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to 2-methyl-1-dodecene, a valuable branched alpha-olefin utilized in various research and development applications, including polymer chemistry, specialty lubricants, and as a building block in the synthesis of complex organic molecules. This document details established methodologies, providing in-depth experimental protocols and comparative data to aid researchers in selecting and implementing the most suitable synthesis strategy for their specific needs.

Introduction

This compound is a C13 alpha-olefin characterized by a terminal double bond and a methyl branch at the 2-position. This structure imparts unique reactivity and physical properties, making it a target of interest for the synthesis of tailored polymers with controlled branching, advanced fuel and lubricant additives, and as an intermediate in the production of specialty chemicals. The successful synthesis of high-purity this compound is critical for its effective application in these fields. This guide will explore three primary synthetic methodologies: the Wittig reaction, Grignard reaction followed by dehydration, and olefin metathesis.

Synthetic Methodologies

Three principal strategies for the synthesis of this compound are outlined below, each with distinct advantages and considerations regarding starting materials, reaction conditions, and potential byproducts.

Wittig Reaction

The Wittig reaction is a powerful and widely used method for the stereoselective synthesis of alkenes from aldehydes or ketones.[1] In the context of this compound synthesis, this involves the reaction of undecanal with a methylidene phosphorane, typically generated from a methyltriphenylphosphonium halide. This method offers excellent regioselectivity, ensuring the formation of the terminal double bond at the desired position.

Figure 1. Wittig reaction pathway for this compound synthesis.

Grignard Reaction followed by Dehydration

This two-step approach involves the initial formation of a tertiary alcohol, 2-methyl-2-dodecanol, through the reaction of a Grignard reagent with a ketone. Specifically, undecylmagnesium bromide is reacted with acetone. The resulting tertiary alcohol is then subjected to acid-catalyzed dehydration to yield this compound. While this method is robust, the dehydration step can sometimes lead to the formation of isomeric alkenes.[2]

Figure 2. Grignard reaction and dehydration pathway.

Olefin Metathesis

Olefin metathesis is a versatile reaction that involves the redistribution of alkene fragments, catalyzed by transition metal complexes, most notably those based on ruthenium or molybdenum.[3] For the synthesis of this compound, a cross-metathesis reaction between 1-dodecene and isobutylene can be employed. The efficiency and selectivity of this reaction are highly dependent on the choice of catalyst and reaction conditions.[4]

Figure 3. Olefin cross-metathesis pathway.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound via the methodologies discussed. All manipulations of air- and moisture-sensitive reagents should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.

Protocol 1: Wittig Reaction

This protocol describes the synthesis of this compound from undecanal and methyltriphenylphosphonium bromide.

Materials:

-

Methyltriphenylphosphonium bromide

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (THF)

-

Undecanal

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

Ylide Generation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, dropping funnel, and a nitrogen inlet, suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

-

Add n-butyllithium (1.05 equivalents) dropwise to the stirred suspension. The formation of the orange-red phosphonium ylide will be observed.

-

After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.

-

Wittig Reaction: Cool the ylide solution back to 0 °C and add a solution of undecanal (1.0 equivalent) in anhydrous THF dropwise via the dropping funnel.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with hexane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product, containing triphenylphosphine oxide as a major byproduct, can be purified by column chromatography on silica gel using hexane as the eluent to afford pure this compound.

Protocol 2: Grignard Reaction and Dehydration

This two-step protocol involves the synthesis of 2-methyl-2-dodecanol followed by its dehydration.

Step 1: Synthesis of 2-Methyl-2-dodecanol

Materials:

-

Magnesium turnings

-

Iodine (a small crystal)

-

Undecyl bromide

-

Anhydrous diethyl ether or THF

-

Anhydrous acetone

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents) and a small crystal of iodine.

-

Add a small portion of a solution of undecyl bromide (1.1 equivalents) in anhydrous diethyl ether via the dropping funnel to initiate the reaction.

-

Once the reaction begins (indicated by the disappearance of the iodine color and gentle reflux), add the remaining undecyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

-

Reaction with Acetone: Cool the Grignard solution to 0 °C in an ice bath.

-

Add a solution of anhydrous acetone (1.0 equivalent) in anhydrous diethyl ether dropwise.

-

After the addition, allow the mixture to warm to room temperature and stir for 2-3 hours.

-

Work-up: Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution.

-

Separate the ether layer and extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Purification: Filter the drying agent and remove the solvent under reduced pressure to obtain crude 2-methyl-2-dodecanol, which can be used in the next step without further purification.

Step 2: Dehydration of 2-Methyl-2-dodecanol

Materials:

-

Crude 2-methyl-2-dodecanol

-

Concentrated sulfuric acid (H₂SO₄) or anhydrous copper(II) sulfate

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dehydration: Place the crude 2-methyl-2-dodecanol in a round-bottom flask equipped with a distillation apparatus.

-

Add a catalytic amount of concentrated sulfuric acid or a dehydrating agent like anhydrous copper(II) sulfate.

-

Heat the mixture to induce the elimination of water. The product, this compound, will distill as it is formed.

-

Work-up: Wash the collected distillate with saturated NaHCO₃ solution and then with brine.

-

Dry the organic layer over anhydrous MgSO₄.

-

Purification: Filter the drying agent and purify the product by fractional distillation to obtain this compound.[5][6]

Protocol 3: Olefin Cross-Metathesis

This protocol describes a representative procedure for the cross-metathesis of 1-dodecene with isobutylene.

Materials:

-

1-Dodecene

-

Grubbs' second-generation catalyst

-

Anhydrous dichloromethane (DCM)

-

Isobutylene (liquefied or as a solution)

-

Silica gel for column chromatography

-

Hexane

Procedure:

-

Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve 1-dodecene (1.0 equivalent) and Grubbs' second-generation catalyst (e.g., 1-5 mol%) in anhydrous DCM.

-

Metathesis Reaction: Introduce isobutylene (a large excess, e.g., bubbled through the solution or added as a condensed liquid at low temperature).

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by GC-MS.

-

Work-up: Once the reaction is complete, quench the reaction by adding a few drops of ethyl vinyl ether.

-

Purification: Concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel using hexane as the eluent to separate the desired this compound from the catalyst residue and any homocoupling byproducts.

Data Presentation

The following tables summarize typical quantitative data for the synthesis and characterization of this compound. Please note that yields and purity are highly dependent on the specific reaction conditions and purification methods employed.

Table 1: Comparison of Synthetic Routes

| Synthesis Method | Starting Materials | Typical Yield (%) | Key Advantages | Key Disadvantages |

| Wittig Reaction | Undecanal, Methyltriphenylphosphonium bromide | 70-85 | High regioselectivity for terminal alkene | Stoichiometric amount of phosphine oxide byproduct |

| Grignard/Dehydration | Undecyl bromide, Acetone | 60-75 | Readily available starting materials | Potential for isomeric alkene formation during dehydration |

| Olefin Metathesis | 1-Dodecene, Isobutylene | 50-70 | Catalytic process, good functional group tolerance | Requires specialized and expensive catalysts, potential for side reactions |

Table 2: Physical and Spectroscopic Properties of this compound

| Property | Value |

| Molecular Formula | C₁₃H₂₆ |

| Molecular Weight | 182.35 g/mol |

| Boiling Point | 231-232 °C |

| Density | 0.769 g/mL at 25 °C |

| Refractive Index | 1.434-1.436 at 20 °C |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 4.68 (s, 2H, =CH₂), 2.01 (t, J = 7.6 Hz, 2H, -CH₂-C=), 1.71 (s, 3H, -CH₃), 1.38-1.25 (m, 16H, -(CH₂)₈-), 0.88 (t, J = 6.8 Hz, 3H, -CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 149.9, 109.5, 38.3, 31.9, 29.6, 29.5, 29.3, 28.1, 22.7, 22.4, 14.1 |

| GC-MS (EI) m/z | 182 (M⁺), 153, 125, 111, 97, 83, 69, 55, 41 |

Purification and Characterization

Purification

Fractional Distillation: Due to its relatively high boiling point, fractional distillation is an effective method for purifying this compound from non-volatile impurities and byproducts with significantly different boiling points.[5][6] For reactions where isomeric alkenes may be formed, a high-efficiency fractional distillation column is recommended.

Column Chromatography: For the removal of polar byproducts such as triphenylphosphine oxide from the Wittig reaction, or catalyst residues from olefin metathesis, column chromatography on silica gel is the preferred method.[7] A non-polar eluent such as hexane is typically sufficient to elute the non-polar alkene product.

Characterization

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an essential technique for assessing the purity of this compound and identifying any byproducts. The retention time and fragmentation pattern can confirm the identity of the product.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of this compound. The characteristic signals for the vinylic protons and the methyl group, as well as the carbon signals for the double bond, provide definitive structural information.

Conclusion

This guide has detailed three primary synthetic routes for the preparation of this compound, a key intermediate in various fields of chemical research. The Wittig reaction offers excellent regioselectivity, the Grignard reaction provides a cost-effective route from simple starting materials, and olefin metathesis presents a modern catalytic approach. The choice of method will depend on the specific requirements of the research, including desired purity, scale, and available resources. The provided experimental protocols and data serve as a valuable resource for researchers to successfully synthesize and characterize this important branched alpha-olefin.

References

A Theoretical Investigation of the Molecular Structure of 2-Methyl-1-dodecene: A Methodological Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Methyl-1-dodecene is a branched alpha-olefin, a class of organic compounds with significant industrial and synthetic utility. Understanding its three-dimensional structure, electronic properties, and reactivity is crucial for optimizing its applications, predicting its behavior in chemical reactions, and exploring its potential in areas such as polymer chemistry and drug design. Theoretical studies, primarily employing Density Functional Theory (DFT), provide a powerful, non-experimental route to elucidate these molecular characteristics with high accuracy. This whitepaper details a robust computational protocol for the structural and electronic analysis of this compound, presents the expected data in a structured format, and illustrates the logical workflow of such an investigation.

Computational Methodology

The protocol outlined below is based on widely accepted practices for the quantum chemical analysis of organic molecules, ensuring reproducibility and accuracy. Studies on similar alkenes have demonstrated the reliability of the B3LYP functional coupled with a triple-zeta basis set for predicting geometric and electronic properties.[1]

1.1 Geometry Optimization and Vibrational Frequency Analysis

The initial 3D structure of this compound is first constructed using a molecular builder. This structure is then optimized to find its lowest energy conformation.

-

Level of Theory: Density Functional Theory (DFT)

-

Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. This functional is chosen for its proven balance of accuracy and computational cost for organic molecules.[2]

-

Basis Set: 6-311++G(d,p). This triple-split valence basis set includes diffuse functions (++) for accurately describing lone pairs and anions, and polarization functions (d,p) on heavy atoms and hydrogens, respectively, to account for non-spherical electron density distribution.

-

Solvation Model: The effect of a solvent can be included using a continuum model like the Polarization Continuum Model (PCM). For this general study, calculations are performed in the gas phase.

-

Software: All calculations would be performed using a standard quantum chemistry software package, such as Gaussian, ORCA, or Schrödinger's Jaguar.[3]

1.2 Verification of Minima

Following geometry optimization, a vibrational frequency calculation is performed at the same level of theory. The absence of any imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

1.3 Calculation of Molecular Properties

Once the optimized geometry is confirmed, a series of electronic properties are calculated to describe the molecule's charge distribution and chemical reactivity. These include:

-

Mulliken Atomic Charges

-

Frontier Molecular Orbitals (HOMO and LUMO)

Data Presentation: Calculated Molecular Properties

The following tables summarize the type of quantitative data obtained from the aforementioned computational protocol. Note: The values presented are for illustrative purposes only.

Table 1: Optimized Geometric Parameters (Selected Atoms)

This table presents the key bond lengths, bond angles, and dihedral angles that define the core structure around the double bond. The numbering scheme corresponds to the standard IUPAC nomenclature for this compound (C1=CH2, C2=C(CH3)).

| Parameter | Atoms Involved | Calculated Value (Illustrative) |

| Bond Length (Å) | C1=C2 | 1.34 Å |

| C2-C3 | 1.51 Å | |

| C2-C(Methyl) | 1.52 Å | |

| Bond Angle (°) | H-C1-H | 117.5° |

| C1=C2-C3 | 122.0° | |

| C1=C2-C(Methyl) | 121.5° | |

| C3-C2-C(Methyl) | 116.5° | |

| Dihedral Angle (°) | H-C1=C2-C3 | 0.0° |

| C(Methyl)-C2-C3-C4 | 65.0° |

Table 2: Mulliken Atomic Charges (Selected Atoms)

Mulliken population analysis provides a method for estimating partial atomic charges, offering insights into the molecule's polarity and potential sites for electrophilic or nucleophilic attack.[4][5]

| Atom | Element | Mulliken Charge (e) (Illustrative) |

| C1 | Carbon | -0.25 |

| C2 | Carbon | -0.15 |

| C(Methyl) | Carbon | -0.20 |

| C3 | Carbon | -0.18 |

| H (on C1) | Hydrogen | +0.12 |

| H (on C-Methyl) | Hydrogen | +0.11 |

Table 3: Frontier Molecular Orbital Properties

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability and chemical reactivity.[6][7] A smaller gap generally implies higher reactivity.[8][9][10]

| Property | Calculated Value (Illustrative) |

| HOMO Energy | -6.50 eV |

| LUMO Energy | +0.20 eV |

| HOMO-LUMO Gap (ΔE) | 6.70 eV |

Visualizations: Workflows and Relationships

3.1 Computational Workflow

The following diagram illustrates the logical steps involved in the theoretical analysis of a molecule like this compound.

References

- 1. Collection - Position-Specific 2H/H Equilibrium Isotopic Fractionation Factors in Alkane, Alkene, and Aromatic Molecules: A Density Functional Theory Approach - ACS Earth Space and Chemistry - Figshare [acs.figshare.com]

- 2. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 3. schrodinger.com [schrodinger.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Mulliken population analysis - Wikipedia [en.wikipedia.org]

- 6. HOMO and LUMO - Wikipedia [en.wikipedia.org]

- 7. irjweb.com [irjweb.com]

- 8. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 9. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 10. Correlation found between the HOMO–LUMO energy separation and the chemical reactivity at the most reactive site for isolated-pentagon isomers of fullerenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

Unveiling the Presence of 2-Methyl-1-dodecene in Nature: A Technical Guide for Researchers

An In-depth Technical Guide on the Potential Natural Occurrence, Analysis, and Biosynthesis of 2-Methyl-1-dodecene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a branched-chain alkene, represents a class of organic molecules with potential significance in chemical ecology and as a biomarker. While direct evidence of its natural occurrence is not prominently documented in scientific literature, its structural similarity to known insect cuticular hydrocarbons and volatile plant compounds suggests its plausible existence in various biological systems. This technical guide provides a comprehensive overview of the potential natural sources of this compound, detailed experimental protocols for its detection and quantification, and a discussion of plausible biosynthetic pathways. This document serves as a foundational resource for researchers aiming to investigate the presence and role of this and similar methyl-branched alkenes in nature.

Potential Natural Occurrence and Sources

While a definitive identification of this compound in a natural source remains to be explicitly reported, several biological matrices are prime candidates for its discovery based on the prevalence of structurally related compounds.

Insect Cuticular Hydrocarbons

The insect cuticle is coated with a complex layer of lipids, primarily composed of hydrocarbons, which serve as a crucial barrier against desiccation and as a medium for chemical communication. These cuticular hydrocarbons (CHCs) are a diverse mixture of n-alkanes, alkenes, and methyl-branched alkanes. The presence of various methyl-branched alkanes and alkenes in numerous insect orders, such as Coleoptera (beetles) and Blattodea (cockroaches and termites), makes the insect cuticle a primary target for the discovery of this compound.

Table 1: Examples of Methyl-Branched Hydrocarbons Identified in Insects

| Insect Order | Species | Compound Class | Chain Length Range | Reference |

| Coleoptera | Conophthorus spp. | Mono-, di-, and trimethylalkanes | C23-C37 | [1] |

| Blattodea | Reticulitermes flavipes | Methyl-branched hydrocarbons | ≥ C33 | [2] |

| Blattodea | Various species | Methyl-branched alkanes | up to C58 | [3][4] |

Plant Volatiles and Waxes

Plants produce a vast array of volatile organic compounds (VOCs) and surface waxes that play roles in defense, pollination, and environmental adaptation. Essential oils, particularly from families like Rutaceae, are rich in a variety of hydrocarbons, including branched-chain compounds. While often present in smaller quantities compared to terpenes and other major constituents, methyl-branched alkenes could be present in the complex volatile bouquets of many plant species. Plant waxes also contain long-chain branched alkanes, suggesting that related alkenes might also be present.

Microbial Sources

Bacteria are known to produce a variety of branched-chain fatty acids, which are precursors to branched-chain alkanes and alkenes. Microbial fermentation and metabolic engineering are emerging as powerful tools for the production of specific hydrocarbons. Natural microbial ecosystems, particularly those rich in actinomycetes and cyanobacteria, could be a source of novel branched-chain alkenes like this compound.

Experimental Protocols for Detection and Quantification

The identification and quantification of this compound from a complex natural matrix require a systematic analytical approach, primarily centered around gas chromatography-mass spectrometry (GC-MS).

Extraction of Cuticular Hydrocarbons from Insects

A common method for the extraction of CHCs involves solvent washing of the insect's cuticle.

Protocol:

-

Sample Collection: Collect a sufficient number of insects (typically 10-50 individuals, depending on size).

-

Solvent Extraction: Immerse the whole insects in a non-polar solvent such as n-hexane for 5-10 minutes. This process is repeated twice with fresh solvent.

-

Purification: The combined solvent extracts are filtered through a small column of silica gel to remove more polar lipids.

-

Concentration: The purified hydrocarbon fraction is concentrated under a gentle stream of nitrogen gas to a final volume of approximately 100 µL.

-

Analysis: The concentrated extract is then ready for GC-MS analysis.

Caption: Workflow for the extraction and analysis of insect cuticular hydrocarbons.

Extraction of Volatile Compounds from Plants

Headspace solid-phase microextraction (HS-SPME) is a sensitive and solvent-free technique for the analysis of plant VOCs.

Protocol:

-

Sample Preparation: Place a known weight of fresh plant material (e.g., leaves, flowers) into a headspace vial.

-

Extraction: Expose a SPME fiber (e.g., PDMS/DVB) to the headspace of the vial at a controlled temperature (e.g., 40-60°C) for a specific time (e.g., 30-60 minutes).

-

Desorption and Analysis: The SPME fiber is then directly inserted into the injection port of a GC-MS for thermal desorption of the trapped volatiles and subsequent analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a capillary column suitable for hydrocarbon analysis (e.g., DB-5ms, HP-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A temperature gradient is used to separate compounds based on their boiling points. A typical program might start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 300°C, and hold for 10 minutes.

-

Mass Spectrometer: Operated in electron ionization (EI) mode.

-

Identification: Compounds are identified by comparing their mass spectra and retention indices (RI) with those of authentic standards or with spectral libraries (e.g., NIST).

Table 2: GC-MS Parameters for Hydrocarbon Analysis

| Parameter | Setting |

| Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) |

| Injector Temperature | 280°C |

| Oven Program | 50°C (2 min), then 10°C/min to 300°C (10 min) |

| Carrier Gas | Helium, 1 mL/min |

| MS Transfer Line | 280°C |

| Ion Source Temperature | 230°C |

| Mass Range | m/z 40-550 |

Plausible Biosynthetic Pathways

The biosynthesis of methyl-branched alkenes is not as well-elucidated as that of other natural products like terpenes. However, based on known pathways for branched-chain fatty acid and alkane synthesis, a plausible route to this compound can be proposed.

The biosynthesis likely originates from the fatty acid synthesis (FAS) pathway. A methyl-branched starter unit, such as isovaleryl-CoA (derived from leucine) or 2-methylbutyryl-CoA (derived from isoleucine), would be incorporated into the FAS system and subsequently elongated. In the case of this compound, a short-chain methyl-branched precursor would be extended by the addition of two-carbon units from malonyl-CoA.

The resulting 2-methyldodecanoyl-ACP could then be converted to the corresponding alkene. One possible mechanism involves the reduction of the acyl-ACP to an aldehyde, followed by decarbonylation to form the terminal alkene. This pathway is analogous to the biosynthesis of alkanes in cyanobacteria.

Caption: A plausible biosynthetic pathway for this compound.

Conclusion and Future Directions

While the natural occurrence of this compound has yet to be definitively established, the prevalence of structurally related compounds in insects, plants, and microbes strongly suggests its potential existence. The analytical protocols and biosynthetic hypotheses presented in this guide provide a solid framework for researchers to embark on the discovery and characterization of this and other novel methyl-branched alkenes. Future research should focus on comprehensive chemical profiling of diverse biological sources using high-resolution analytical techniques. The elucidation of the biosynthetic pathways and the ecological roles of these compounds will undoubtedly open new avenues in the fields of chemical ecology, natural product chemistry, and biotechnology.

References

2-Methyl-1-dodecene molecular weight and formula

For-Immediate-Release

An-In-depth-Technical-Guide-on-2-Methyl-1-dodecene-for-Researchers-and-Drug-Development-Professionals

[City,-State] -This-document-provides-a-comprehensive-overview-of-the-physicochemical-properties-of-2-Methyl-1-dodecene,-a-long-chain-olefin-of-interest-in-various-chemical-synthesis-applications.

2-Methyl-1-dodecene-is-an-unsaturated-hydrocarbon-with-the-molecular-formula-C13H26.[1][2][3][4] It-is-a-colorless-liquid-with-a-boiling-point-of-approximately-231-°C-and-a-melting-point-of--31-°C.[2] Its-low-density-and-hydrophobic-nature-are-characteristic-of-long-chain-alkenes.

Physicochemical-Data-of-2-Methyl-1-dodecene

The-fundamental-molecular-properties-of-2-Methyl-1-dodecene-are-summarized-in-the-table-below,-providing-a-quick-reference-for-researchers.

| Property | Value |

| Molecular Formula | C13H26 |

| Molecular Weight | 182.35 g/mol |

| CAS Number | 16435-49-7 |

| Density | 0.769 g/mL |

| Boiling Point | 231 °C |

| Melting Point | -31 °C |

| Refractive Index | 1.4355 |

Experimental-Protocols

Detailed-experimental-protocols-for-the-synthesis,-purification,-and-analysis-of-2-Methyl-1-dodecene-are-highly-dependent-on-the-specific-application.-Standard-techniques-for-the-synthesis-of-alkenes,-such-as-Wittig-reactions-or-elimination-reactions-(e.g.,-dehydration-of-alcohols),-can-be-employed.-Purification-is-typically-achieved-through-distillation.-Analytical-characterization-can-be-performed-using-gas-chromatography-mass-spectrometry-(GC-MS)-to-confirm-purity-and-elucidate-the-structure.

Logical-Relationship-of-2-Methyl-1-dodecene-Properties

The-following-diagram-illustrates-the-relationship-between-the-chemical-name,-structure,-and-its-fundamental-molecular-properties.

Caption: Relationship between chemical name, formula, and molecular weight.

References

An In-depth Technical Guide to 2-Methyl-1-dodecene

This technical guide provides a comprehensive overview of 2-Methyl-1-dodecene, including its nomenclature, physicochemical properties, synthesis, and potential applications. The information is intended for researchers, scientists, and professionals in drug development and other scientific fields who may utilize this compound as a synthetic intermediate.

Nomenclature

The standard IUPAC name for this compound is 2-methyldodec-1-ene .[1] It is also known by several synonyms, which are listed below:

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, reaction setup, and purification.

| Property | Value | Reference |

| Molecular Formula | C13H26 | [3] |

| Molecular Weight | 182.35 g/mol | [1] |

| CAS Number | 16435-49-7 | [1][3] |

| Appearance | Colorless liquid | |

| Density | 0.769 g/mL | [4] |

| Melting Point | -31 °C | [4] |

| Boiling Point | 231 °C | [4] |

| Refractive Index | 1.4355 | [4] |

| SMILES | CCCCCCCCCCC(C)=C | [4] |

| InChIKey | PWRBDKMPAZFCSV-UHFFFAOYSA-N | [3][4] |

Synthesis and Reactivity

This compound, as a branched alpha-olefin, can be synthesized through several established organic chemistry methods. Its terminal double bond is a site of high reactivity, allowing for a variety of functionalization reactions.

Synthesis of this compound

Two common laboratory-scale synthesis methods for terminal alkenes like this compound are the Wittig reaction and the Grignard reaction followed by dehydration.

Experimental Protocol 1: Wittig Reaction

The Wittig reaction allows for the unambiguous placement of the double bond by reacting a phosphorus ylide with a ketone.[5][6]

-

Ylide Generation:

-

Suspend methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert nitrogen atmosphere.

-

Cool the suspension to 0 °C using an ice bath.

-

Add a strong base, such as n-butyllithium, dropwise to the cooled suspension.

-

Allow the mixture to warm to room temperature and stir until the characteristic color change indicates the formation of the ylide.

-

-

Wittig Reaction:

-

Cool the ylide solution back to 0 °C.

-

Add a solution of 2-dodecanone in anhydrous THF dropwise to the ylide solution.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

-

-

Workup and Purification:

-

Cool the reaction mixture in an ice bath and quench by slowly adding a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and remove the solvent under reduced pressure.

-

The primary byproduct, triphenylphosphine oxide, can be removed through filtration or column chromatography to yield the purified this compound.[6]

-

Caption: Workflow for the synthesis of this compound via the Wittig reaction.

Experimental Protocol 2: Grignard Reaction followed by Dehydration

This two-step method involves forming a tertiary alcohol from a Grignard reagent and a ketone, followed by acid-catalyzed dehydration.

-

Grignard Reagent Formation and Reaction:

-

Prepare a Grignard reagent from 1-bromodecane and magnesium turnings in anhydrous diethyl ether in a flame-dried flask under a nitrogen atmosphere.

-

Cool the Grignard solution to 0 °C in an ice bath.

-

Add acetone dropwise to the cooled Grignard solution. The reaction is exothermic and should be controlled.

-

After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield crude 2-methyl-2-dodecanol.

-

-

Dehydration:

-

Heat the crude 2-methyl-2-dodecanol with a dehydrating agent, such as sulfuric acid or anhydrous copper(II) sulfate, to induce the elimination of water.

-

The resulting alkene is then purified by fractional distillation. It's important to note that this step can lead to a mixture of alkene isomers, including the more substituted and thermodynamically favored 2-methyl-2-dodecene.

-

Reactivity of this compound

The terminal double bond of this compound is susceptible to various electrophilic addition and oxidation reactions.

Experimental Protocol 3: Epoxidation

Epoxidation of this compound with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), yields 2-methyl-1,2-epoxydodecane, a valuable synthetic intermediate.

-

Dissolve this compound in a suitable solvent like dichloromethane (CH2Cl2) in a round-bottom flask.

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add a solution of m-CPBA in dichloromethane to the cooled alkene solution.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, wash the mixture with a saturated sodium bicarbonate solution to quench and remove excess peroxy acid.

-

The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude epoxide, which can be further purified by column chromatography.

Caption: Reaction pathway for the epoxidation of this compound.

Potential Applications in Research and Development

While direct applications of this compound in drug development are not extensively documented, its structural features and reactivity make it a compound of interest for various applications.

Polymer Science

As a branched alpha-olefin, this compound can serve as a comonomer in the synthesis of polyolefins. The incorporation of branched monomers can be used to modify the physical and mechanical properties of polymers, such as their crystallinity, density, and flexibility.

Chemical Intermediate

This compound is a versatile intermediate for the synthesis of other fine chemicals. For example, hydroformylation can produce 2,3-dimethyl-dodecanal, and oxidation can lead to various functionalized long-chain compounds. These derivatives can be valuable in the production of surfactants, lubricants, and other specialty chemicals.

Relevance to Drug Development

In the context of drug discovery, small chemical modifications can lead to significant changes in the biological activity of a molecule. The introduction of a methyl group, often referred to as the "magic methyl" effect, can enhance the potency and selectivity of a drug candidate by improving its binding to the target protein or by altering its metabolic stability.[7]

While this compound itself is not a drug, it serves as a scaffold that could be elaborated into more complex molecules for biological screening. The long alkyl chain provides lipophilicity, which is a key parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME) properties. Pharmaceutical intermediates are crucial in the drug development pipeline, enabling the synthesis of complex active pharmaceutical ingredients (APIs).[] The reactivity of the double bond in this compound allows for the introduction of various functional groups that could be key for biological activity.

Caption: Logical relationships of this compound.

References

- 1. 2-Methyldodec-1-ene | C13H26 | CID 519267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 16435-49-7 [amp.chemicalbook.com]

- 3. This compound [webbook.nist.gov]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. Wittig reaction - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Methyl-1-dodecene via Grignard Reaction

Introduction

This document provides a comprehensive guide for the synthesis of 2-methyl-1-dodecene, a valuable branched alkene in various research and development applications. The synthesis is achieved through a robust two-step process commencing with a Grignard reaction, followed by an acid-catalyzed dehydration. The initial step involves the formation of a tertiary alcohol, 2-methyl-2-dodecanol, by reacting undecylmagnesium bromide with acetone. The subsequent step is the dehydration of this alcohol to yield the target alkene, this compound. These protocols are intended for researchers, scientists, and professionals in drug development and organic synthesis.

Overall Synthesis Pathway

The synthesis of this compound is accomplished in two primary stages:

-

Grignard Reaction: Formation of 2-methyl-2-dodecanol from 1-bromoundecane and acetone.

-

Dehydration: Conversion of 2-methyl-2-dodecanol to this compound using an acid catalyst.

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2-Methyl-2-dodecanol via Grignard Reaction

This protocol details the formation of the Grignard reagent, undecylmagnesium bromide, and its subsequent reaction with acetone.

Materials:

-

Magnesium turnings

-

1-Bromoundecane

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine (crystal)

-

Acetone, anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

6 M Hydrochloric acid (HCl)

Equipment:

-

Three-necked round-bottom flask, flame-dried

-

Reflux condenser, flame-dried

-

Dropping funnel, flame-dried

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Nitrogen or Argon gas inlet

-

Separatory funnel

Protocol:

-

Preparation of the Grignard Reagent:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine to activate the magnesium surface.

-

In the dropping funnel, prepare a solution of 1-bromoundecane (1.0 equivalent) in anhydrous diethyl ether.

-

Add a small portion of the 1-bromoundecane solution to the magnesium turnings to initiate the reaction. Initiation is indicated by a slight warming of the flask and the disappearance of the iodine color.

-

Once the reaction has started, add the remaining 1-bromoundecane solution dropwise at a rate that maintains a gentle reflux.[1]

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent.

-

-

Reaction with Acetone:

-

Cool the Grignard solution to 0 °C in an ice bath.

-

Add a solution of anhydrous acetone (1.0 equivalent) in anhydrous diethyl ether dropwise from the dropping funnel.[2]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

-

Work-up and Isolation:

-

Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.[1][2]

-

If a precipitate forms, add 6 M HCl dropwise until the solids dissolve.

-

Transfer the mixture to a separatory funnel. Separate the ether layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[1][2]

-

Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain crude 2-methyl-2-dodecanol.

-

Caption: Mechanism of the Grignard reaction with acetone.

Step 2: Dehydration of 2-Methyl-2-dodecanol

This protocol describes the acid-catalyzed dehydration of the tertiary alcohol to form the target alkene.

Materials:

-

Crude 2-methyl-2-dodecanol

-

Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)[3]

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

-

Heating mantle

-

Separatory funnel

Protocol:

-

Reaction Setup:

-

Place the crude 2-methyl-2-dodecanol in a round-bottom flask suitable for distillation.

-

Cool the flask in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid or phosphoric acid while swirling. Phosphoric acid is often preferred as it produces fewer side products.[3]

-

Add a few boiling chips or a magnetic stir bar.

-

-

Dehydration and Distillation:

-

Assemble a simple or fractional distillation apparatus.

-

Gently heat the mixture. The dehydration of tertiary alcohols typically occurs at moderate temperatures (25-80 °C).[4]

-

As the alkene is formed, it will distill out of the reaction mixture. This is advantageous as it shifts the equilibrium towards the product.[5]

-

Collect the distillate in a receiving flask cooled in an ice bath to minimize evaporation.

-

-

Purification:

-

Transfer the collected distillate to a separatory funnel.

-

Wash the distillate with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with water or brine.[6]

-

Dry the organic layer over anhydrous sodium sulfate.

-

The final product can be further purified by fractional distillation to separate it from any remaining impurities or isomeric alkenes.[6][7]

-

Caption: E1 mechanism for the acid-catalyzed dehydration of 2-methyl-2-dodecanol.

Data Presentation

The following tables summarize representative data for the synthesis of this compound. Yields and purity are dependent on reaction conditions and purification efficiency.

Table 1: Grignard Reaction Data

| Parameter | Value | Notes |

| Starting Materials | 1-Bromoundecane, Mg, Acetone | |

| Solvent | Anhydrous Diethyl Ether | THF can also be used. |

| Reaction Time | 2-4 hours | Includes Grignard formation and reaction. |

| Reaction Temperature | Reflux, then 0°C to RT | |

| Typical Yield | 70-85% | For the crude alcohol product. |

| Major Side Product | Docosane (from Wurtz coupling) | Minimized by slow addition of alkyl halide.[1] |

Table 2: Dehydration Reaction Data

| Parameter | Value | Notes |

| Starting Material | 2-Methyl-2-dodecanol | |

| Catalyst | Conc. H₂SO₄ or H₃PO₄ | H₃PO₄ is generally preferred.[3] |

| Reaction Temperature | 50-100 °C (distillation) | Product is distilled as it forms. |

| Typical Yield | 60-80% | |

| Major Isomeric Byproduct | 2-Methyl-2-dodecene | Formation follows Zaitsev's rule.[2] |

| Purification Method | Fractional Distillation | To separate isomeric alkenes. |

Troubleshooting and Optimization

-

Low Yield in Grignard Reaction: Ensure all glassware is meticulously dried and the reaction is performed under an inert atmosphere to prevent quenching of the Grignard reagent by moisture or oxygen.[1] Use fresh, high-purity magnesium turnings.

-

Formation of Byproducts: The Wurtz coupling product (docosane) can be minimized by the slow, dropwise addition of 1-bromoundecane and maintaining a gentle reflux.[1]

-

Incomplete Dehydration: Ensure a sufficient amount of acid catalyst is used and that the distillation temperature is high enough to facilitate both the reaction and the removal of the product.

-

Isomer Formation in Dehydration: The acid-catalyzed dehydration of tertiary alcohols tends to follow Zaitsev's rule, which may lead to the formation of the more substituted internal alkene (2-methyl-2-dodecene) as a major byproduct.[2] Careful fractional distillation is necessary to isolate the desired terminal alkene. Reaction conditions can be optimized to influence the product ratio.

References

Synthesis of 2-Methyl-1-dodecene via Wittig Reaction: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-methyl-1-dodecene, a terminal alkene, utilizing the Wittig reaction. The procedure outlines the reaction of dodecanal with a phosphorus ylide generated in situ from methyltriphenylphosphonium bromide. This methodology offers a reliable and selective route for the formation of the carbon-carbon double bond at a specific position. Included are comprehensive experimental procedures, data presentation in tabular format for clarity, and a visual representation of the experimental workflow.

Introduction

The Wittig reaction is a powerful and widely used method in organic synthesis for the formation of alkenes from aldehydes or ketones. This reaction involves the treatment of a carbonyl compound with a phosphorus ylide, also known as a Wittig reagent. A key advantage of the Wittig reaction is the precise control it offers over the location of the newly formed double bond, minimizing the formation of isomeric byproducts often seen in other elimination reactions. This application note details the synthesis of this compound from dodecanal, a long-chain aldehyde, providing a practical guide for researchers in organic chemistry and drug development.

Data Presentation

Table 1: Reactant and Product Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |

| Dodecanal | C₁₂H₂₄O | 184.32 | Colorless liquid |

| Methyltriphenylphosphonium Bromide | C₁₉H₁₈BrP | 357.23 | White to off-white solid |

| n-Butyllithium | C₄H₉Li | 64.06 | Clear, colorless to pale yellow solution |

| This compound | C₁₃H₂₆ | 182.35 | Colorless liquid |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Characteristic Peaks |

| ¹H NMR (CDCl₃) | δ (ppm): 4.68 (s, 2H, =CH₂), 2.05 (t, J = 7.5 Hz, 2H, -CH₂-C=), 1.71 (s, 3H, -CH₃), 1.26 (br s, 16H, -(CH₂)₈-), 0.88 (t, J = 6.8 Hz, 3H, -CH₃) |

| ¹³C NMR (CDCl₃) | δ (ppm): 149.9, 109.8, 38.0, 31.9, 29.6, 29.5, 29.3, 28.1, 22.7, 22.1, 14.1 |

| IR (neat) | ν (cm⁻¹): 3075 (=C-H stretch), 2955, 2924, 2853 (C-H stretch), 1645 (C=C stretch), 887 (=CH₂ bend out-of-plane) |

| Mass Spec. (EI) | m/z: 182 (M⁺), 153, 125, 111, 97, 83, 69, 55, 41 |

Experimental Protocols

Materials and Methods

-

Dodecanal (98%)

-

Methyltriphenylphosphonium bromide (98%)

-

n-Butyllithium (2.5 M in hexanes)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard glassware for organic synthesis (round-bottom flasks, dropping funnel, condenser)

-

Magnetic stirrer and heating mantle

-

Inert atmosphere (Nitrogen or Argon)

Synthesis of this compound

1. Preparation of the Wittig Reagent (Ylide Formation):

-

To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add methyltriphenylphosphonium bromide (1.2 equivalents).

-

Add anhydrous tetrahydrofuran (THF) to the flask to create a suspension.

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add n-butyllithium (1.1 equivalents) dropwise from the dropping funnel to the stirred suspension over 30 minutes. A color change to deep yellow or orange-red indicates the formation of the ylide (methylenetriphenylphosphorane).

-

After the addition is complete, allow the mixture to stir at 0 °C for 1 hour.

2. Wittig Reaction:

-

In a separate flame-dried flask, dissolve dodecanal (1.0 equivalent) in anhydrous THF.

-

Slowly add the dodecanal solution to the ylide solution at 0 °C via the dropping funnel over 30 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Continue stirring at room temperature for 4-6 hours, or until the reaction is complete (monitored by TLC).

3. Work-up and Purification:

-

Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product will contain the desired alkene and triphenylphosphine oxide as a major byproduct.

-

Purify the crude product by column chromatography on silica gel using hexane as the eluent to afford pure this compound.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Wittig Reaction Mechanism

Caption: Mechanism of the Wittig Reaction.

Application Notes and Protocols for the Polymerization of 2-Methyl-1-dodecene using Ziegler-Natta Catalysts

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for the polymerization of 2-methyl-1-dodecene, a branched long-chain alpha-olefin, utilizing Ziegler-Natta catalysts. The resulting polymers, poly(this compound), possess unique thermal and mechanical properties due to their specific microstructure, making them materials of interest for various applications, including specialty additives and matrices for controlled-release drug delivery systems.

Ziegler-Natta catalysts, typically composed of a transition metal compound (e.g., titanium tetrachloride, TiCl₄) and an organoaluminum cocatalyst (e.g., triethylaluminum, TEAL), are renowned for their ability to polymerize alpha-olefins with high stereospecificity.[1][2][3] The polymerization of sterically hindered monomers like this compound presents unique challenges and opportunities in tailoring polymer properties. These catalysts enable control over polymer molecular weight, molecular weight distribution (polydispersity index, PDI), and tacticity, which in turn dictate the final material characteristics.[4][5]

This guide offers a comprehensive overview of the synthetic procedures, characterization methods, and expected outcomes for the Ziegler-Natta catalyzed polymerization of this compound.

Data Presentation

The following table summarizes representative quantitative data for the polymerization of this compound under various conditions using a supported TiCl₄/MgCl₂ catalyst system with triethylaluminum (TEAL) as the cocatalyst. These values are illustrative and can be influenced by specific catalyst preparation methods and reaction parameters.

Table 1: Representative Data for the Polymerization of this compound using a TiCl₄/MgCl₂/TEAL Catalyst System

| Entry | Al/Ti Molar Ratio | Temperature (°C) | Time (h) | Polymer Yield (%) | Catalyst Activity (kg polymer / mol Ti · h) | Mn ( g/mol ) | Mw/Mn (PDI) |

| 1 | 50 | 50 | 2 | 65 | 15.8 | 45,000 | 4.2 |

| 2 | 100 | 50 | 2 | 85 | 20.6 | 52,000 | 3.8 |

| 3 | 150 | 50 | 2 | 82 | 19.9 | 48,000 | 3.9 |

| 4 | 100 | 70 | 2 | 92 | 22.3 | 35,000 | 4.5 |

| 5 | 100 | 50 | 4 | 95 | 11.5 | 55,000 | 3.7 |

Note: Data is compiled based on typical trends observed for Ziegler-Natta polymerization of higher alpha-olefins. Actual results may vary.

Experimental Protocols

Materials

-

This compound: Purified by passing through a column of activated alumina and stored over molecular sieves under an inert atmosphere.

-

Toluene: Anhydrous, freshly distilled from sodium/benzophenone under nitrogen.

-

Titanium tetrachloride (TiCl₄): Handled as a solution in toluene under inert atmosphere.

-

Triethylaluminum (TEAL): Handled as a solution in hexane or toluene under inert atmosphere.

-

Supported Catalyst (e.g., TiCl₄ on MgCl₂): Commercially available or prepared according to literature procedures.

-

Methanol: Reagent grade, for quenching and precipitation.

-

Hydrochloric Acid (HCl): Concentrated, for preparing acidic methanol.

-

Nitrogen or Argon: High purity, for maintaining an inert atmosphere.

Protocol 1: Slurry Polymerization of this compound

This protocol outlines a standard laboratory procedure for the slurry polymerization of this compound.

1. Reactor Setup:

- A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a temperature probe, a reflux condenser, and a nitrogen inlet.

- The entire apparatus is thoroughly dried in an oven and assembled hot under a stream of nitrogen.

2. Reaction Initiation:

- Anhydrous toluene (100 mL) is transferred to the reaction flask via cannula.

- The reactor is brought to the desired polymerization temperature (e.g., 50 °C) using an oil bath.

- A calculated amount of TEAL solution (to achieve the desired Al/Ti molar ratio) is injected into the reactor to act as a scavenger for impurities.

- A suspension of the supported TiCl₄/MgCl₂ catalyst in toluene is prepared in a separate Schlenk flask and then transferred to the reactor via cannula.

3. Polymerization:

- Purified this compound (e.g., 20 mL) is injected into the stirred catalyst slurry.

- The polymerization is allowed to proceed for the desired reaction time (e.g., 2 hours) while maintaining a constant temperature and inert atmosphere.

4. Termination and Polymer Isolation:

- The polymerization is terminated by the addition of 10 mL of methanol containing a few drops of concentrated HCl.

- The reaction mixture is poured into a beaker containing an excess of methanol (e.g., 400 mL) to precipitate the polymer.

- The precipitated polymer is collected by filtration, washed thoroughly with methanol, and then dried in a vacuum oven at 60 °C to a constant weight.

Protocol 2: Polymer Characterization

1. Molecular Weight and Polydispersity Index (PDI) Determination by Gel Permeation Chromatography (GPC):

- The number-average molecular weight (Mn), weight-average molecular weight (Mw), and PDI (Mw/Mn) of the poly(this compound) are determined by high-temperature GPC.

- The analysis is typically performed at 140-150 °C using 1,2,4-trichlorobenzene as the eluent.

- The instrument is calibrated using polystyrene or polyethylene standards.

2. Structural Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher spectrometer.

- Samples are dissolved in a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or 1,1,2,2-tetrachloroethane-d₂ at an elevated temperature if necessary for solubility.

- ¹H NMR is used to confirm the polymeric structure by observing the disappearance of vinylic proton signals and the appearance of broad signals corresponding to the polymer backbone and side chains.

- ¹³C NMR provides detailed information about the polymer microstructure, including tacticity (the stereochemical arrangement of the methyl and decyl side chains).

Visualizations

Ziegler-Natta Polymerization Workflow

References

Application Notes and Protocols for Metallocene-Catalyzed Polymerization of 2-Methyl-1-dodecene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the metallocene-catalyzed polymerization of 2-methyl-1-dodecene. This branched, long-chain alpha-olefin presents unique opportunities for the synthesis of specialty polyolefins with tailored properties. The resulting polymers, poly(this compound), are of interest for applications in advanced materials and as matrices for controlled drug delivery, owing to their potential for amorphous or semi-crystalline structures, which influence flexibility, solubility, and thermal behavior.

Due to the limited availability of direct literature on the homopolymerization of this compound, the protocols and data presented herein are adapted from established procedures for the polymerization of a close structural analog, 2-methyl-1-octene.[1] These methodologies provide a robust starting point for the successful synthesis and characterization of poly(this compound).

Introduction to Metallocene Catalysis

Metallocene catalysts, typically based on Group 4 transition metals like zirconium or hafnium sandwiched between cyclopentadienyl-type ligands, have revolutionized olefin polymerization.[2][3] When activated by a cocatalyst, most commonly methylaluminoxane (MAO), these single-site catalysts offer exceptional control over polymer microstructure, molecular weight, and molecular weight distribution.[2][4] This precision is paramount for designing polymers with specific physical and mechanical properties.